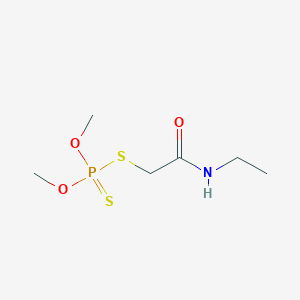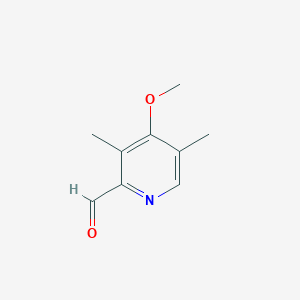
4-Methoxy-3,5-dimethylpicolinaldehyde
Übersicht
Beschreibung
4-Methoxy-3,5-dimethylpicolinaldehyde is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known as Esomeprazole Impurity 96 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3,5-dimethylpicolinaldehyde consists of a pyridine ring with two methyl groups, a methoxy group, and an aldehyde group .Physical And Chemical Properties Analysis
4-Methoxy-3,5-dimethylpicolinaldehyde has a predicted boiling point of 271.4±35.0 °C and a predicted density of 1.094±0.06 g/cm3 . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
4-Methoxy-3,5-dimethylpicolinaldehyde and its derivatives play a crucial role in the synthesis of various organic compounds. One notable application is in the synthesis of 4-Methoxysalicylaldehyde, a compound with industrial relevance in the preparation of organic compounds, drugs, and therapeutic agents. This synthesis process involves selective monomethylation of 2,4-dihydroxybenzaldehyde, presenting a method that yields a higher production rate and uses cheaper reagents compared to traditional methods (Jin, Zhang, Yan, & Ma, 2012).
Furthermore, the molecular structure of compounds containing 4-methoxy groups has been extensively studied. For instance, in (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, the 4-methoxy group exhibits a specific torsion angle, indicating its spatial orientation in the compound. This detailed structural information can be crucial for understanding the reactivity and potential applications of these compounds (Jasinski, Butcher, Mayekar, Narayana, & Yathirajan, 2007).
Photophysics and Photochemistry
4-Methoxy-3,5-dimethylpicolinaldehyde derivatives also exhibit interesting photophysical and photochemical properties. For instance, derivatives of p-Hydroxyphenacyl with 3-methoxy or 3,5-dimethoxy substituents have been studied for their potential in extending the absorption range of the pHP chromophore. This property is significant for applications involving irradiation and release of amino acids, where the rate constants and appearance efficiencies play a crucial role. The photoproducts formed through the pHP excited triplet primarily include products of photoreduction and photohydrolysis, showcasing the complex photochemical behavior of these compounds (Conrad, Givens, Weber, & Kandler, 2000).
Pharmaceutical and Therapeutic Research
In the pharmaceutical and therapeutic domains, 4-Methoxy-3,5-dimethylpicolinaldehyde derivatives have been implicated in the synthesis of potential pharmaceuticals. For example, compounds like 4-(2-Pyrrolyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl) exhibit properties relevant to Ca2+ antagonistic activity in L-type voltage-gated channels. Such compounds are being investigated for their potential use as antiarrhythmic pharmaceuticals, highlighting the significance of the 4-methoxy moiety in contributing to the biological activity of these molecules (Holt & Caignan, 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJIJFXLFOPISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630348 | |
| Record name | 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3,5-dimethylpicolinaldehyde | |
CAS RN |
110464-72-7 | |
| Record name | 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


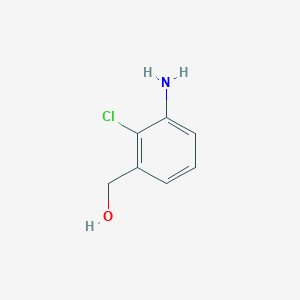
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
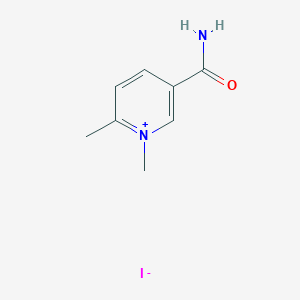
![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)


![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)
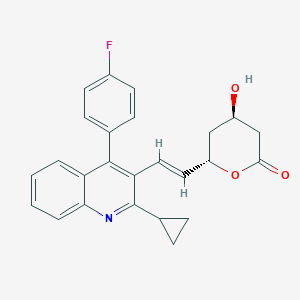
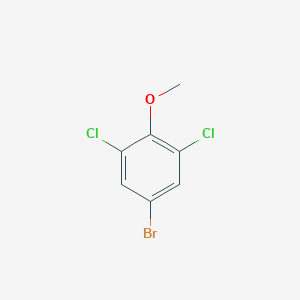

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)
